Quinolin-8-yl 2-fluorobenzoate
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Overview
Description
Quinolin-8-yl 2-fluorobenzoate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety attached to a 2-fluorobenzoate group. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2-fluorobenzoate typically involves the reaction of 2-fluorobenzoyl chloride with 8-hydroxyquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile under heating conditions . The general reaction scheme is as follows:
Reactants: 2-fluorobenzoyl chloride and 8-hydroxyquinoline.
Base: Triethylamine.
Solvent: Acetonitrile.
Conditions: Heating at 80°C for 20 minutes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the ester group.
Substitution: The fluorine atom in the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or ester derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Quinolin-8-yl 2-fluorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 2-fluorobenzoate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinolin-8-yl 2-fluorobenzoate: Similar structure with a chlorine atom at the 5-position of the quinoline ring.
Quinolin-8-yl 4-chlorobenzoate: Contains a chlorine atom at the 4-position of the benzoate group.
Uniqueness
This compound is unique due to the presence of the fluorine atom in the benzoate group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .
Properties
IUPAC Name |
quinolin-8-yl 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARLUPJXIMXZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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